Scientific Field: Medicinal Chemistry
Application Summary: This compound has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines.
Results or Outcomes: The most potent compounds displayed low micromolar GI50 values.
Scientific Field: Physical Chemistry
Application Summary: The compound has been found to have potent pH indicator properties, enabling both fluorescence intensity-based and ratiometric pH sensing.
Methods of Application: The fluorescence properties of the compound were investigated as part of a larger study on the properties of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
Results or Outcomes: 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was found to be the most potent pH indicator among the compounds studied.
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is an organic compound characterized by its heterocyclic aromatic structure. It has the molecular formula and a molecular weight of approximately 213.23 g/mol. The compound features a pyridine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position, which contributes to its reactivity and biological properties .
The aldehyde group in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde can also form Schiff bases with amines, which are stable complexes that may have significant biological implications.
Research indicates that 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde exhibits notable biological activities. It interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Its unique structure allows it to potentially act as a therapeutic agent in medicine, with ongoing studies exploring its pharmacological properties .
The synthesis of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde typically involves:
Industrial production may involve optimizing these reactions for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography.
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde finds applications across various fields:
Studies on the interactions of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde with biomolecules reveal its potential to bind covalently to nucleophilic sites on proteins or enzymes. This binding can alter their functions, impacting cellular behavior and metabolic processes. The methoxyphenyl group enhances its binding affinity for specific biological targets, making it an interesting candidate for further research in drug development .
Several compounds share structural similarities with 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-(3-Methoxyphenyl)pyridine-2-carbaldehyde | C₁₃H₁₁NO₂ | Substituted at the 3-position instead of the 4-position |
5-(4-Methoxyphenyl)pyridine-2-carbaldehyde | C₁₃H₁₁NO₂ | Substituted at the 5-position, affecting reactivity |
6-(4-Chlorophenyl)pyridine-2-carbaldehyde | C₁₃H₉ClN O | Chlorine substitution alters electronic properties |
These compounds differ primarily in their substitution patterns on the pyridine ring, which can significantly influence their chemical reactivity and biological activity. The unique combination of the methoxy group and the aldehyde functionality in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde contributes to its distinct properties compared to these similar compounds .
Corrosive;Irritant